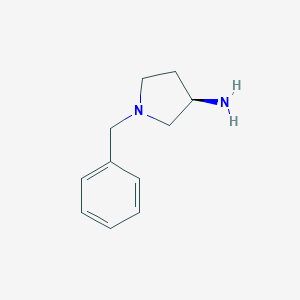

(R)-(-)-1-Benzyl-3-aminopyrrolidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R)-1-benzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVNLKQGRZPGRP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364011 | |

| Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114715-39-8 | |

| Record name | (R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(-)-1-Benzyl-3-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatives and Analogs of R 1 Benzyl 3 Aminopyrrolidine

Synthesis of Substituted 3-Aminopyrrolidine (B1265635) Derivatives

The synthesis of substituted 3-aminopyrrolidine derivatives is a cornerstone for exploring their chemical and biological potential. Methodologies focus on creating a diverse library of compounds through N-protection, disubstitution of the pyrrolidine (B122466) ring, and synthesis of related lactam structures.

Protecting the nitrogen atoms within the 3-aminopyrrolidine scaffold is a fundamental step in multi-step syntheses, allowing for selective reactions at other positions. The most common protecting groups are Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc).

The N-Cbz group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as an aqueous sodium hydroxide solution. beilstein-journals.orggoogle.com This method is widely used for protecting the amino group of various amino acids and related compounds. google.com Similarly, the N-Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. chemicalbook.com This protection strategy is efficient and regioselective for preparing mono-N-Boc aromatic amines. missouri.edu For instance, the synthesis of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate can be achieved by the hydrogenation of tert-butyl (R)-3-azido pyrrolidine-1-carboxylate using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

These protection steps are crucial for the subsequent synthesis of more complex derivatives, such as neuronal nitric oxide synthase inhibitors, where the Boc/Bn combination is a standard strategy. nih.govnih.gov

Table 1: Common N-Protecting Group Reactions

| Protecting Group | Reagent | Typical Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, NaHCO₃), Solvent (e.g., Dioxane, Methanol) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaOH), Aqueous solution, 0°C to room temp |

The synthesis of 3,4-disubstituted pyrrolidines introduces additional stereochemical complexity and allows for fine-tuning of the molecule's three-dimensional shape to better fit biological targets. These derivatives have been identified as a novel class of monoamine transporter inhibitors. nih.gov

One synthetic approach involves the rearrangement of 3-substituted coumarins with nitromethane to produce 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. mdpi.com Other methods for preparing the related pyrrolidine-2,5-diones utilize nucleophilic acyl substitution involving 1,4-dicarboxylic acids or their anhydrides with amines. mdpi.com The resulting keto-moiety can then be further functionalized through amination to yield 3-aminopyrrolidones, which are precursors to 3-aminopyrrolidines. chemrxiv.orgchemrxiv.org These methods provide a scalable route to novel chemical building blocks for drug discovery. chemrxiv.orgchemrxiv.org

Derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to the nootropic agent Nebracetam, are of significant interest for their potential psychoactive effects. uran.ua The synthesis of these compounds can be achieved through multi-stage processes.

Structure-Activity Relationship Studies on Derivatives

Structure-activity relationship (SAR) studies are critical for understanding how chemical modifications to the (R)-(-)-1-Benzyl-3-aminopyrrolidine scaffold influence its biological activity. These studies guide the optimization of lead compounds by correlating structural features, such as substituents and stereochemistry, with their potency and selectivity.

The introduction of different substituents at various positions on the pyrrolidine ring and its associated groups can have a profound impact on biological activity. SAR studies have been conducted on derivatives targeting a range of biological systems.

For example, novel 3-aminopyrrolidine derivatives have been evaluated as antagonists for the human chemokine receptor 2 (hCCR2). nih.gov Studies on these compounds revealed that incorporating heteroatomic carbocycle moieties, such as piperidine and piperazine, led to highly potent hCCR2 antagonists. nih.gov In another study, pyrrolidine pentamine derivatives were investigated as inhibitors of an aminoglycoside acetyltransferase. It was found that an S-phenyl moiety at a specific position (R1) was essential for inhibitory activity, as replacing it or altering its distance from the scaffold reduced inhibition levels. mdpi.com

The antibacterial activity of substituted 3-arylcoumarins, which share structural motifs with some pyrrolidine derivatives, was found to be dependent on the substitution pattern. mdpi.com Specifically, nitro substitution on the coumarin nucleus was important for activity against S. aureus, whereas substitution only on the 3-aryl ring rendered the compounds inactive. mdpi.com

Table 2: Example of Substituent Impact on Biological Activity (hCCR2 Antagonism)

| Compound | Key Structural Moiety | Activity |

|---|---|---|

| 19 | Piperidine | Highly Potent |

| 42 | Piperazine | Highly Potent |

| 47 | Piperazine | Highly Potent |

| 49 | Piperazine | Highly Potent |

Data sourced from a study on novel 3-aminopyrrolidine derivatives as hCCR2 antagonists. nih.gov

The stereochemistry of a chiral drug is a critical determinant of its biological activity. Enantiomers of the same compound can exhibit widely different potencies and even different pharmacological effects. nih.gov Therefore, ensuring high enantiomeric purity is essential in the development of therapeutic agents based on the chiral this compound scaffold.

The biological activity of a chiral compound often resides primarily in one enantiomer. nih.gov The presence of the less active enantiomer can potentially contribute to off-target effects or be considered an impurity. nih.gov The certainty of potency ratios observed for chiral drugs is limited by the degree of enantiomeric purity achieved during synthesis and purification. nih.gov For many classes of natural products and synthetic compounds, such as indole alkaloids, checking for enantiomeric purity is considered a key step in their evaluation. mdpi.com In the synthesis of chiral pyrrolidine derivatives, methods that preserve or establish high enantiomeric purity are crucial for producing compounds with predictable and optimal biological activity.

Conformational Analysis of Derivatives and Related Structures

The conformational analysis of this compound derivatives and their analogs involves the study of the spatial arrangement of atoms, with a particular focus on the puckering of the pyrrolidine ring and the orientation of its substituents. The non-planar nature of the pyrrolidine ring leads to a variety of conformations, often described as "envelope" (E) or "twist" (T) forms, where one or two atoms deviate from the plane of the others.

Conformational Preferences and Stereochemical Control

The conformational preferences of the pyrrolidine ring in derivatives of this compound are significantly influenced by the stereochemistry of the substituents. The inherent chirality of the starting material provides a foundational level of stereochemical control, which is then further modulated by the introduction of other functional groups.

The puckering of the pyrrolidine ring can be described by two main forms: the "UP" pucker and the "DOWN" pucker. These designations relate to the displacement of the Cγ (C4) and sometimes the Cβ (C3) atoms relative to the plane of the other ring atoms. Studies on proline residues in proteins have shown that the configuration of the prolyl amide bond (cis or trans) can influence the preferred pucker of the pyrrolidine ring. For instance, a majority of cis-proline residues tend to adopt a DOWN pucker conformation nih.govresearchgate.netresearchgate.net. While these studies are on proline, the principles of ring puckering are applicable to other substituted pyrrolidines.

The introduction of substituents on the pyrrolidine ring can exert significant stereoelectronic and steric effects, thereby controlling the conformational equilibrium. For example, methylation at the C-2 position of allo-hydroxyproline-based dipeptides has been shown to force the prolyl amide bond into an exclusive trans geometry nih.gov. This highlights how substitution can dramatically alter the conformational landscape and restrict the flexibility of the pyrrolidine ring.

Stereochemical control is also a critical aspect during the synthesis of derivatives. The existing stereocenter at the C3 position of this compound can direct the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers. The conformational preferences of these newly formed diastereomers will then be dictated by the interplay of all substituents on the pyrrolidine ring.

Computational Approaches in Conformational Studies

Computational chemistry has become an indispensable tool for elucidating the conformational preferences of complex molecules like the derivatives of this compound. Methods such as Density Functional Theory (DFT) and other quantum chemical calculations allow for the exploration of the potential energy surface and the identification of low-energy conformers.

These computational studies can provide detailed information about the geometry of different conformers, including bond lengths, bond angles, and dihedral angles, which define the ring pucker. Furthermore, the relative energies of these conformers can be calculated, allowing for the determination of the most stable conformations and the energy barriers between them.

A common strategy involves performing a conformational search to identify all possible low-energy structures. For each of these conformers, the geometry is fully optimized, and their spectroscopic properties, such as NMR chemical shifts, can be calculated. The comparison of these calculated data with experimental NMR data serves as a powerful validation of the theoretical methods and provides a detailed picture of the conformational equilibrium in solution researchgate.net.

For instance, in a study of N-substituted piperidine and pyrrolidine derivatives, a conformational search followed by DFT calculations was used to identify the three lowest minimum-energy conformers for each compound. The relative populations of these conformers were then estimated using thermodynamic calculations, providing insights into the dynamic behavior of these heterocyclic systems researchgate.net.

Computational models are also crucial for understanding the impact of specific interactions, such as intramolecular hydrogen bonding, on the conformational stability. These weak interactions can play a significant role in favoring certain conformations over others and can be accurately modeled using modern computational techniques researchgate.net.

The following table provides a hypothetical example of data that could be generated from a computational conformational analysis of a derivative of this compound, illustrating the type of information that can be obtained.

| Conformer | Relative Energy (kcal/mol) | Pyrrolidine Ring Pucker | C2-N-C5-C4 Dihedral (°) | N-C2-C3-C4 Dihedral (°) |

|---|---|---|---|---|

| A | 0.00 | C4-exo (DOWN) | -25.8 | 38.1 |

| B | 1.25 | C4-endo (UP) | 24.5 | -35.2 |

| C | 2.50 | Twist (T) | -15.3 | 22.7 |

This table showcases how computational studies can quantify the energy differences between various conformations and provide precise geometrical parameters that define the shape of the molecule. Such data is invaluable for understanding the structure-activity relationships of these compounds.

Advanced Research Topics and Future Directions

Integration with Flow Chemistry and Continuous Processing for Synthesis

The synthesis of chiral compounds like (R)-(-)-1-Benzyl-3-aminopyrrolidine is increasingly benefiting from the adoption of flow chemistry and continuous processing. rsc.orgdurham.ac.uk These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved scalability, and greater process control. rsc.orgdurham.ac.uk

Flow chemistry enables the rapid and efficient synthesis of chiral pyrrolidines and other N-heterocycles with high diastereoselectivity and in excellent yields within short reaction times. rsc.orgacs.org For instance, a continuous flow protocol has been developed for the construction of an α-chiral pyrrolidine (B122466) library, achieving high yields and superior diastereocontrol in as little as 150 seconds. rsc.org This methodology's utility is further underscored by its successful gram-scale preparation of a κ-opioid receptor selective antagonist intermediate. rsc.org

The integration of immobilized reagents and scavengers within a flow system facilitates a multi-step assembly of peptides, yielding products in high purity without the need for extensive purification. durham.ac.uk This approach not only accelerates the synthesis process but also aligns with the principles of green chemistry by minimizing waste. durham.ac.uk

Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Pyrrolidine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | Typically hours to days | Seconds to minutes rsc.org |

| Scalability | Often challenging | Readily scalable rsc.org |

| Process Control | Limited | Precise control over parameters |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Product Purity | May require extensive purification | High purity achievable directly durham.ac.uk |

Development of Novel Chiral Auxiliaries and Organocatalysts Based on the Scaffold

The pyrrolidine scaffold is a privileged motif in organocatalysis, and this compound serves as a valuable precursor for developing new chiral auxiliaries and organocatalysts. mdpi.combeilstein-journals.org These catalysts are instrumental in promoting a variety of chemical transformations in an enantioselective and environmentally friendly manner. mdpi.com

The structural modifications of pyrrolidine-derived organocatalysts are a key area of research, aiming to enhance their efficiency and selectivity. mdpi.com For example, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins. beilstein-journals.org Similarly, pyrrolidine-based chiral quaternary alkylammonium ionic liquids have been employed as organocatalysts for asymmetric Michael additions. scilit.com

The development of these novel catalysts, often derived from the chiral pool, allows for the creation of sterically demanding environments, which is crucial for achieving high enantioselectivity in various reactions. beilstein-journals.org

Application in Supramolecular Chemistry and Molecular Recognition

The principles of supramolecular chemistry, which involve non-covalent interactions, are being explored to create complex and functional molecular architectures. The this compound scaffold can be incorporated into larger molecules designed for specific molecular recognition tasks.

For example, benzene-1,3,5-tricarboxamides (BTAs) are versatile building blocks in supramolecular chemistry, known for their ability to self-assemble into well-defined structures. rsc.org The chiral amine functionality of this compound could be appended to such a BTA core to introduce chirality and specific binding sites into the resulting supramolecular polymer. This could lead to the development of novel materials with applications in areas like nanotechnology and biomedical engineering. rsc.org

Exploration of New Pharmacological Targets for Derivatives

The pyrrolidine ring is a common feature in many biologically active compounds and approved drugs. nih.gov Derivatives of this compound are being investigated for their potential to interact with a variety of pharmacological targets.

The versatility of the pyrrolidine scaffold allows for extensive functionalization, enabling the exploration of a wide chemical space and the optimization of interactions with biological targets. nih.gov For instance, derivatives of 1-benzyl-3-aminopyrrolidine are important chiral intermediates in the synthesis of drugs like the anti-diabetic DPP-4 inhibitor Dutogliptin. google.com

Furthermore, the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold, which incorporates a benzyl (B1604629) group similar to that in this compound, has been identified as a promising framework for developing new antimicrotubule agents for cancer therapy. nih.gov Research in this area focuses on synthesizing and evaluating new derivatives for their antiproliferative activity against various cancer cell lines. nih.gov

Advanced Spectroscopic and Analytical Techniques for Stereochemical Characterization

The determination of the enantiomeric purity of chiral compounds like this compound is critical for their application, particularly in the pharmaceutical industry. nih.gov Advanced spectroscopic and analytical techniques are essential for the precise stereochemical characterization of these molecules.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a common and effective method for determining the enantiomeric excess (ee) of chiral pyrrolidines. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including the observation of the Nuclear Overhauser Effect (nOe), is also a powerful tool for establishing the stereochemistry of these compounds. mdpi.com

The development of sensitive and reproducible analytical methods is crucial, as D/L isomers possess identical physicochemical properties, making their separation and quantification challenging. nih.gov

Table 2: Techniques for Stereochemical Characterization

| Technique | Application |

|---|---|

| Chiral HPLC | Determination of enantiomeric purity/excess nih.gov |

| NMR Spectroscopy (including nOe) | Elucidation of relative and absolute stereochemistry mdpi.com |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns nist.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. unibo.it The synthesis of this compound and its derivatives is an area where green chemistry approaches can be effectively applied.

This includes the use of environmentally friendly solvents, such as water, and the development of catalytic methods that avoid the use of toxic heavy metals. researchgate.netresearchgate.net For example, a convenient synthesis of 1-benzyl 3-aminopyrrolidine (B1265635) has been reported to be performed mainly in aqueous conditions. researchgate.net

Biocatalysis, using enzymes to catalyze reactions, offers a highly selective and sustainable alternative to traditional chemical methods. researchgate.net Enzymes can operate under mild conditions and often exhibit high enantioselectivity, making them ideal for the synthesis of chiral compounds. researchgate.net The development of "pyrrolidine synthases" through directed evolution for the biocatalytic construction of chiral pyrrolidines represents a significant advancement in this field. acs.org

Q & A

Q. What are the recommended synthesis routes for (R)-(-)-1-Benzyl-3-aminopyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via enantioselective resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives to isolate the (R)-enantiomer . Another approach involves reacting (R)-(+)-benzylaminopyrrolidine with di-tert-butyl dicarbonate under controlled conditions (e.g., anhydrous solvent, 0–5°C), achieving >95% yield . Key parameters include solvent polarity (e.g., THF or DCM), temperature stability, and inert atmosphere to prevent oxidation. Purity is validated via HPLC (Chiralpak AD-H column) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Characterization employs:

- NMR : H and C spectra confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine backbone (δ 1.8–3.2 ppm for methylene/methine protons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 176.26 (M) matches the molecular formula CHN .

- Optical Rotation : [α] = -15° to -20° (c = 1, MeOH) distinguishes the (R)-enantiomer from the (S)-form .

Q. What are the critical safety and storage protocols for handling this compound?

- Methodological Answer :

- Hazards : Toxic if ingested (H301), causes skin/eye irritation (H315/H319), and respiratory discomfort (H335) .

- Storage : Store under inert gas (N or Ar) at 2–8°C in airtight containers to prevent degradation .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid exposure to moisture .

Advanced Research Questions

Q. How do enantiomeric differences (R vs. S) impact the pharmacological activity of 1-Benzyl-3-aminopyrrolidine derivatives?

- Methodological Answer : The (R)-enantiomer exhibits higher binding affinity to neurotransmitter receptors (e.g., σ-1 and dopamine D) compared to the (S)-form, as shown in radioligand assays (IC values differ by >50%) . For example, this compound (BapR) demonstrates 10-fold greater inhibition of cancer cell proliferation (HT-29 colon adenocarcinoma) than BapS in MTT assays .

Q. What experimental strategies address low yield or racemization during scale-up synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or cinchona alkaloids to enhance enantiomeric excess (ee >98%) .

- Process Optimization :

- Reduce reaction time (<24 hrs) to minimize racemization.

- Employ flow chemistry for better temperature control and mixing efficiency .

- Analytical Monitoring : In-line FTIR tracks intermediate stability, while chiral HPLC ensures ee ≥99% .

Q. How does structural modification of the pyrrolidine ring influence biological activity in neuropharmacology?

- Methodological Answer : Modifications at the 3-amino position (e.g., methylation or carboxylation) alter receptor selectivity:

- Methylation : (R)-1-Benzyl-3-(methylamino)pyrrolidine shows enhanced σ-1 receptor binding (K = 12 nM vs. 45 nM for parent compound) .

- Carboxylation : Derivatives like (R)-1-Benzyl-pyrrolidin-3-yl-methyl-amino-acetic acid exhibit improved blood-brain barrier permeability (PAMPA assay, logP = 1.2 vs. 0.8) .

Key Challenges in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。